molecular formula C7H9N5 B13530409 (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine

(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine

Cat. No.: B13530409
M. Wt: 163.18 g/mol
InChI Key: PRHVXFAJDQIONB-UHFFFAOYSA-N
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Description

2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The triazolo-pyrimidine structure is known for its biological activity, making it a valuable target for drug discovery and development.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H9N5/c8-3-2-6-10-7-9-4-1-5-12(7)11-6/h1,4-5H,2-3,8H2

InChI Key

PRHVXFAJDQIONB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CCN)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

For industrial-scale production, the microwave-mediated synthesis method is particularly attractive due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product. Additionally, the use of eco-friendly methods aligns with the principles of green chemistry, making it a sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolo-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while nucleophilic substitution can introduce alkyl or aryl groups, resulting in a variety of substituted derivatives.

Scientific Research Applications

2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphodiesterases, which play a role in various biological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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